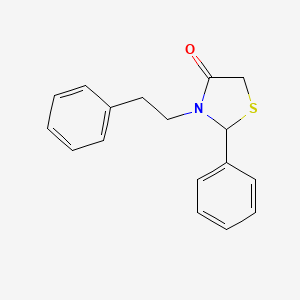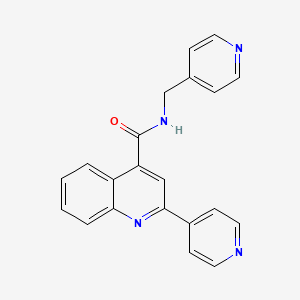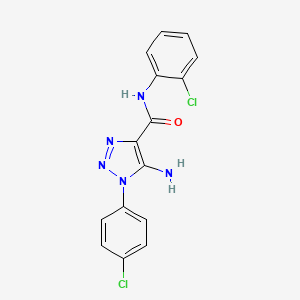
2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound consists of a thiazolidine ring fused with a phenyl group and a phenylethyl side chain, making it a compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one can be achieved through various methods. One common approach involves the cyclization of N-phenylethylthiourea with α-haloketones under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N-phenylethylthiourea and α-haloketone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-1,3-thiazolidin-4-one: Lacks the phenylethyl side chain.
3-(2-phenylethyl)-1,3-thiazolidin-4-one: Lacks the phenyl group on the thiazolidine ring.
Uniqueness
2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one is unique due to the presence of both the phenyl and phenylethyl groups, which contribute to its distinct biological activities and chemical reactivity. The combination of these groups enhances its potential as a versatile compound in medicinal chemistry.
Propiedades
IUPAC Name |
2-phenyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-16-13-20-17(15-9-5-2-6-10-15)18(16)12-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFLTNZHNFZPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4916246.png)
![4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4916254.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2,2-dimethylmorpholine](/img/structure/B4916263.png)
![4-(2-oxo-1-piperidinyl)-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4916269.png)
![N'-(3-{[(2-METHOXYANILINO)CARBOTHIOYL]AMINO}-2,2-DIMETHYLPROPYL)-N-(2-METHOXYPHENYL)THIOUREA](/img/structure/B4916271.png)
![3-[4-(4-bromo-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4916284.png)
![2-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4916286.png)
![2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4916290.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-ethylphenyl)ethanone](/img/structure/B4916310.png)
![4-chloro-N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4916316.png)
![ethyl 2-benzyl-3-[(3-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4916319.png)


